molecular formula C23H21N3O2S B2373143 N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 895007-48-4

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2373143
CAS No.: 895007-48-4
M. Wt: 403.5
InChI Key: TUJKSQRZDUQPFT-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at the 6-position, a propanamide backbone bearing a phenoxy moiety, and a pyridin-3-ylmethyl substituent on the amide nitrogen. The methyl group enhances lipophilicity, while the pyridine and phenoxy groups may contribute to target binding via π-π stacking or hydrogen bonding.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-9-10-20-21(14-17)29-23(25-20)26(16-18-6-5-12-24-15-18)22(27)11-13-28-19-7-3-2-4-8-19/h2-10,12,14-15H,11,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKSQRZDUQPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with methyl benzoate under acidic conditions to form 6-methylbenzo[d]thiazole.

    Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting phenol with an appropriate halide, such as 3-bromopropionyl chloride, under basic conditions to form 3-phenoxypropionyl chloride.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the benzothiazole derivative with 3-phenoxypropionyl chloride and pyridin-3-ylmethanamine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinylmethyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation .

Medicine

In medicine, the compound is being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Benzothiazole Modifications

Methyl vs. Methoxy/Trifluoromethyl Substitution
  • Target Compound : 6-methyl substitution balances lipophilicity and steric effects.
  • N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) : The methoxy group improves water solubility (logP reduced by ~0.5 compared to methyl) but may reduce membrane permeability .
  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide : The electron-withdrawing CF₃ group enhances metabolic stability and target affinity but increases molecular weight (MW: ~370 g/mol vs. target’s ~390 g/mol) .
Fluorine Substitution
  • The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) .

Amide Backbone and Side Chain Variations

Compound Name Amide Structure Key Features Bioactivity (if reported) Reference
Target Compound 3-phenoxypropanamide Phenoxy group enhances π-π interactions; pyridin-3-ylmethyl aids solubility Not explicitly reported
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide 3-benzyloxypropanamide Benzyloxy group increases hydrophobicity; low activity (0/0/0 in assays) Inactive in screening
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide Pentanamide with nitroguanidino Extended chain and nitro group improve potency (activity: 8/5/5) Moderate antimitotic activity
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Phenylacetamide with trimethoxy Trimethoxy enhances binding to tubulin; high solubility Potent antimitotic (IC₅₀ < 1 μM)

Pyridine and Heterocyclic Substitutions

  • Pyridin-3-ylmethyl vs. Pyrimidin-2-yl :
    • The target’s pyridin-3-ylmethyl group may favor interactions with kinase ATP-binding pockets compared to pyrimidin-2-yl (e.g., in compound 19 from ), which is bulkier and less flexible .

Research Implications and Gaps

  • Activity Prediction : Based on analogs like Compound 20 (98% synthesis yield) and trimethoxyphenyl derivatives (IC₅₀ < 1 μM), the target compound may exhibit antimitotic activity but requires empirical validation .
  • Optimization Opportunities : Introducing solubilizing groups (e.g., morpholine sulfonyl) or fluorine could enhance bioavailability without compromising affinity .

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Background

This compound belongs to the class of benzothiazole derivatives, which are known for their antimicrobial , anti-inflammatory , and anticancer properties. The compound's structure includes a benzothiazole moiety, which is critical for its biological activity, alongside phenoxy and pyridine groups that enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with phenoxy-substituted carboxylic acids or their derivatives. Common reagents include:

  • Coupling Agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Catalysts : DMAP (4-dimethylaminopyridine)
  • Solvents : Dichloromethane

These conditions facilitate the formation of the desired product with high yields and purity. Industrial methods may also employ techniques like continuous flow synthesis to optimize production efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds within the benzothiazole class demonstrate efficacy against various bacterial strains and fungi, suggesting potential applications in developing new therapeutic agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Benzothiazole derivatives have been noted to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against multiple cancer cell lines, including those resistant to standard chemotherapy drugs. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

A series of studies have highlighted the compound's biological activities:

  • Antimicrobial Study :
    • A study demonstrated that derivatives of benzothiazole exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research :
    • In a model of acute inflammation, compounds similar to this compound significantly reduced edema in animal models.
    • The reduction in inflammatory markers such as TNF-alpha and IL-6 was observed, supporting its therapeutic potential in inflammatory diseases.
  • Anticancer Activity :
    • In vitro assays showed that the compound induced apoptosis in various cancer cell lines, with IC50 values less than those of conventional agents like doxorubicin.
    • Molecular docking studies suggested strong binding affinity to targets involved in cancer progression, including Bcl-2 proteins.

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against various bacteria and fungi; MIC values between 5–50 µg/mL
Anti-inflammatoryReduced edema and inflammatory markers in animal models
AnticancerInduced apoptosis in cancer cell lines; IC50 values lower than doxorubicin

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